A non-diazo approach to functionalized (2-furyl)-2-pyrrolidines through a cascade reaction of enynal-derived zinc carbenoids with β-arylaminoketones†
Organic Chemistry Frontiers Pub Date: 2023-10-12 DOI: 10.1039/D3QO01354E
Abstract
This study introduces a cascade approach for synthesizing functionalized (2-furyl)-2-pyrrolidines, showcasing both convergence and remarkable stereoselectivity. This domino process proceeds through an N–H insertion into an enynal-derived metal–carbenoid, followed by an intramolecular aldol reaction to provide pyrrolidines with high diastereoselectivity (98 : 2). This chemistry utilizes Earth-abundant zinc chloride as a catalyst with loading as low as 1 mol%. This method operates under mild conditions and demonstrates high chemoselectivity by accommodating substrates bearing functionalities such as free alcohols, alkenes, and alkynes.
Recommended Literature
- [1] Thin film deposition of GexCyHz by radiolysis of GeH4–C3H8 mixtures
- [2] Nickel sulfide nanospheres anchored on reduced graphene oxide in situ doped with sulfur as a high performance anode for sodium-ion batteries†
- [3] Influence of fullerenol on hIAPP aggregation: amyloid inhibition and mechanistic aspects†
- [4] Tuning the photodriven electron transport within the columnar perylenediimide stacks by changing the π-extent of the electron donors†
- [5] Contents list
- [6] Cold condensation of dust in the ISM
- [7] Back cover
- [8] Exploiting the maize genome
- [9] Laser desorption and ionization time-of-flightversus matrix-assisted laser desorption and ionization time-of-flight mass spectrometry of Pt(ii) and Ru(iii) metal complexes†
- [10] Nyholm Memorial Lecture. Growth, change, and challenge
Journal Name:Organic Chemistry Frontiers
Research Products
-
CAS no.: 13650-70-9
-
CAS no.: 16478-52-7
-
CAS no.: 175069-96-2
-
CAS no.: 11016-71-0